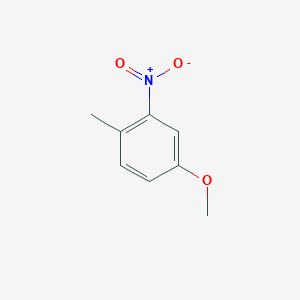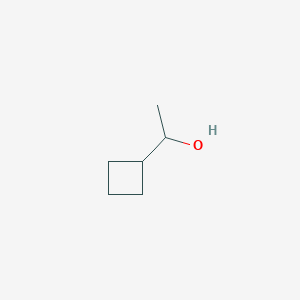
Mannose triflate
Overview
Description
It is a well-known precursor for the synthesis of 18F-fluorodeoxyglucose (18F-FDG), which is widely used in positron emission tomography (PET) imaging for cancer detection . Mannose triflate is characterized by its high reactivity due to the presence of the trifluoromethanesulfonyl group, making it a valuable compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Mannose triflate, also known as TATM, is a glucose analogue . Its primary target is the fluorine-18 (18F) atom, which is used in the medical imaging modality known as Positron Emission Tomography (PET) . The 18F atom is a positron-emitting radionuclide substituted for the normal hydroxyl group at the C-2 position in the glucose molecule .
Mode of Action
The binding of 18F to this compound is carried out via an SN2 nucleophilic substitution reaction . This reaction results in the synthesis of 18F-FDG , a radiotracer used in PET imaging .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the glycolysis pathway . The uptake of 18F-FDG by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism through 6-phosphorylation . The biological half-life of the resulting 18F-FDG is approximately 110 minutes at 70% and 16 minutes at 20% . About 20% of the radioactivity is renally excreted in two hours .
Result of Action
The result of this compound’s action is the formation of 18F-FDG, which accumulates in tumors . This accumulation underpins the evolution of PET as a major clinical tool in cancer diagnosis . The images formed by a PET scanner can be assessed by a nuclear medicine physician or radiologist to provide diagnoses of various medical conditions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The compound is typically stored at a temperature of -20°C . This storage condition helps maintain the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Mannose triflate plays a significant role in biochemical reactions, particularly in lipid and protein metabolism . It interacts with various enzymes, proteins, and other biomolecules, regulating some metabolic processes in cells . Changes in the concentration of this compound can influence the levels of lipids and proteins, which can be considered as Raman biomarkers during lung cancer progression .
Cellular Effects
This compound affects various types of cells and cellular processes. For instance, it influences cell function by regulating lipid and protein levels . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The addition of this compound increases the values of protein in BEpiC cells and blocks protein glycolisation in A549 cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mannose triflate involves several steps:
Preparation of D-mannose: D-mannose is the starting material.
Acetylation: D-mannose is acetylated to form 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.
Triflation: The acetylated mannose is then reacted with trifluoromethanesulfonic anhydride to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and the use of specific solvents and catalysts, to ensure the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Mannose triflate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound is commonly used in nucleophilic substitution reactions, where the triflate group is replaced by a nucleophile, such as fluoride ion, to form 18F-FDG.
Reduction: this compound can be reduced to form various derivatives.
Oxidation: It can also undergo oxidation reactions to produce different oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of fluoride ions in the presence of a catalyst and under controlled temperature conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products Formed
18F-FDG: The primary product formed from the nucleophilic substitution of this compound with fluoride ions.
Various Derivatives: Depending on the specific reaction conditions and reagents used, this compound can yield a variety of derivatives.
Scientific Research Applications
Mannose triflate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of 18F-FDG for PET imaging.
Biology: Employed in the study of glucose metabolism and cellular uptake mechanisms.
Medicine: Integral in PET imaging for cancer detection and monitoring.
Industry: Used in the production of radiopharmaceuticals and other diagnostic agents.
Comparison with Similar Compounds
Similar Compounds
Glucose Triflate: Another glucose analogue used in similar nucleophilic substitution reactions.
Galactose Triflate: Used in the synthesis of galactose-based radiopharmaceuticals.
Fructose Triflate: Employed in the synthesis of fructose-based diagnostic agents.
Uniqueness
Mannose triflate is unique due to its high reactivity and efficiency in the synthesis of 18F-FDG, making it a preferred choice for PET imaging applications. Its ability to undergo nucleophilic substitution reactions with high yield and purity sets it apart from other similar compounds .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238841 | |
| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92051-23-5 | |
| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


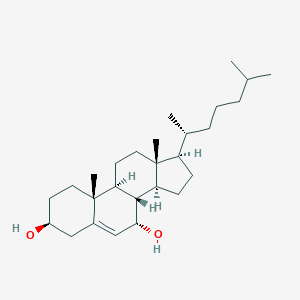
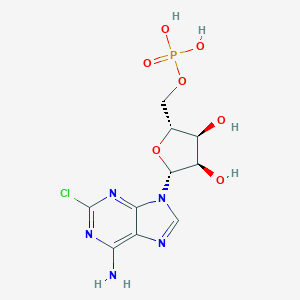

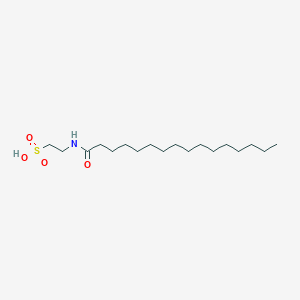
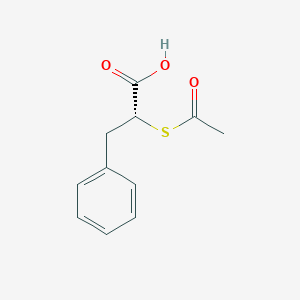
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)


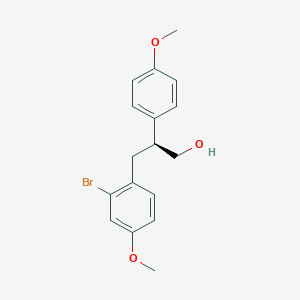
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)
